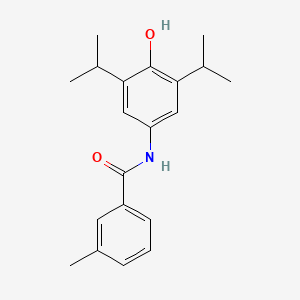

![molecular formula C15H23F3N4O2 B5567658 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

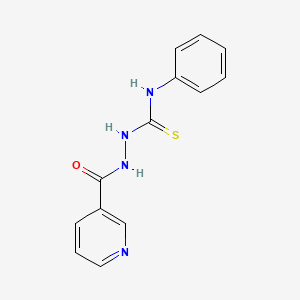

5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound belongs to a class of substances that exhibit significant interest due to their unique chemical structures and potential applications in various fields, excluding drug use and dosage, as well as side effects related information.

Synthesis Analysis

The synthesis of compounds similar to 5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one often involves complex chemical reactions. A practical example is the regioselective synthesis involving ethyl 4,4,4-trifluoro-3-oxo-butyrate and various cyclization reactions to yield compounds with trifluoromethyl groups and pyridine derivatives (Yang et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing intricate details like discrete molecule formations, hydrogen bonding, and crystal structures. For instance, Zareef et al. (2008) described a structure with hydrogen bonds forming chains, illustrating the complexity of these molecules' architectures (Zareef et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving these compounds often entail regiospecific and stereoselective synthesis, as seen in the creation of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing their reactive versatility (Rahmati, 2011).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Regioselective Synthesis : A study by Yang et al. (2013) showcases the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, highlighting a method for incorporating trifluoromethyl groups into complex heterocyclic structures, which could be analogous to the synthesis strategies for the compound (Yang et al., 2013).

- Diverse Heterocycles from a Single Precursor : Honey et al. (2012) discuss the utility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a range of trifluoromethyl heterocycles, illustrating the compound's potential as a building block for various scientific applications (Honey et al., 2012).

Applications in Materials Science

- Electrosynthesis in Ionic Liquids : Research by Viau et al. (2014) on the electrosynthesis of polypyrrole thin films in different solvents, including those with trifluoromethyl groups, provides insights into the materials science applications of related compounds, potentially informing the use of the mentioned compound in advanced material fabrication (Viau et al., 2014).

Biologically Active Compound Synthesis

- Enzymatic Activity Enhancement : Abd and Awas (2008) explore the synthesis and enzymatic activity of pyrazolopyrimidinyl keto-esters, demonstrating how modifications to the molecular structure can influence biological activity, which may be relevant for the bioactivity studies of the compound (Abd & Awas, 2008).

Advanced Organic Synthesis Techniques

- Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) on the phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines highlights advanced organic synthesis techniques that could be applicable to the synthesis and functionalization of the compound of interest (Zhu et al., 2003).

Propriétés

IUPAC Name |

5-butyl-4-ethyl-2-[2-oxo-2-[2-(trifluoromethyl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F3N4O2/c1-3-5-8-12-19-22(14(24)20(12)4-2)10-13(23)21-9-6-7-11(21)15(16,17)18/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKWYNIQOJOMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCCC2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)

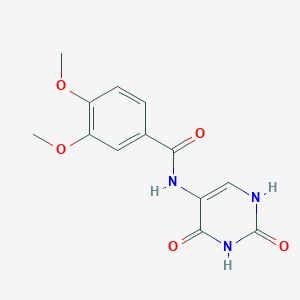

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)

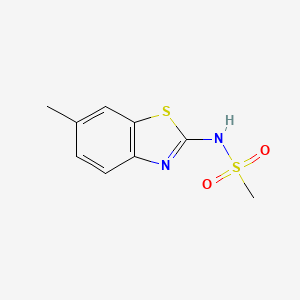

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)

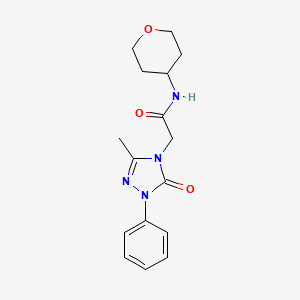

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)